molecular formula C12H20N2O8 B12387527 (S,S)-N,Nprime-Ethylenediglutamic Acid CAS No. 37173-77-6

(S,S)-N,Nprime-Ethylenediglutamic Acid

Cat. No.: B12387527
CAS No.: 37173-77-6
M. Wt: 320.30 g/mol
InChI Key: YALOGARCTWURTE-YUMQZZPRSA-N
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Description

(S,S)-N,Nprime-Ethylenediglutamic Acid is a chiral compound with significant applications in various fields, including chemistry, biology, and environmental science. This compound is known for its ability to form stable chelates with metal ions, making it useful in various industrial and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-N,Nprime-Ethylenediglutamic Acid typically involves the reaction of ethylenediamine with glutamic acid. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure the formation of the desired chiral product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: (S,S)-N,Nprime-Ethylenediglutamic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(S,S)-N,Nprime-Ethylenediglutamic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S,S)-N,Nprime-Ethylenediglutamic Acid involves its ability to chelate metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, including:

    Metal Ion Transport: Facilitates the transport and removal of metal ions in biological and environmental systems.

    Detoxification: Helps in the detoxification of heavy metals by forming stable, non-toxic complexes that can be easily removed from the system.

Comparison with Similar Compounds

    Ethylenediamine Disuccinic Acid: Another chelating agent with similar properties but different structural characteristics.

    Nitrilotriacetic Acid: A chelating agent used in similar applications but with a different chemical structure.

Uniqueness: (S,S)-N,Nprime-Ethylenediglutamic Acid is unique due to its chiral nature, which can provide specific interactions with metal ions and other molecules. This chiral property can enhance its effectiveness in various applications compared to non-chiral chelating agents .

Properties

CAS No.

37173-77-6

Molecular Formula

C12H20N2O8

Molecular Weight

320.30 g/mol

IUPAC Name

(2S)-2-[2-[[(1S)-1,3-dicarboxypropyl]amino]ethylamino]pentanedioic acid

InChI

InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t7-,8-/m0/s1

InChI Key

YALOGARCTWURTE-YUMQZZPRSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NCCN[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O

Origin of Product

United States

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